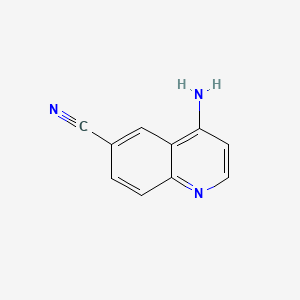

4-Aminoquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGDEKVTJNURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

De Novo Synthesis of 4-Aminoquinoline-6-carbonitrile Scaffolds

The construction of the this compound framework from acyclic or simpler cyclic precursors can be achieved through several elegant and efficient synthetic routes. These de novo approaches offer the advantage of building molecular complexity in a controlled manner, allowing for the strategic placement of substituents.

Routes via Substituted Anthranilonitriles and Cyclization Reactions

A prominent strategy for the synthesis of 4-aminoquinolines involves the cyclization of appropriately substituted anthranilonitriles (2-aminobenzonitriles). The Friedländer annulation, a classic reaction in quinoline (B57606) synthesis, can be adapted for this purpose. organic-chemistry.orgtubitak.gov.tr In this approach, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group, followed by a cyclocondensation reaction. organic-chemistry.org For the synthesis of this compound, a key starting material would be 2-amino-5-cyanobenzaldehyde or a related ketone.

An efficient one-pot, Lewis acid-mediated approach involves the reaction of commercially available anthranilonitriles with substituted acetophenones, proceeding through a Friedländer-type annulation to yield 2-substituted 4-aminoquinolines in excellent yields. researchgate.net This metal-free protocol offers a broad substrate scope. researchgate.net Furthermore, a three-step synthesis starting from substituted anthranilonitriles has been developed. researchgate.net This involves condensation with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization in superacidic trifluoromethanesulfonic acid and subsequent treatment with sodium ethoxide. researchgate.net

Another powerful method is the aza-Michael addition of 2-aminobenzonitriles to ynones, followed by an intramolecular annulation. frontiersin.orgnih.gov This transition-metal-free approach provides access to polysubstituted 4-aminoquinolines with high atom economy and operational simplicity. frontiersin.orgnih.gov

A notable example of cyclization involves the Thorpe-Ziegler reaction. Substituted anthranilonitriles can be reacted with 3-bromopropanenitrile in the presence of a base like t-BuOK to form 2-(cyanoethylamino)benzonitriles. Subsequent cyclization of these intermediates using a strong base such as t-BuLi affords 4-aminoquinoline-3-carbonitriles. While this specific example leads to the 3-carbonitrile isomer, the underlying principle of using substituted anthranilonitriles as precursors for 4-aminoquinolines is well-established.

Condensation Reactions with Dihaloquinolines

A widely employed and versatile method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction on dihaloquinolines. nih.gov In this approach, the halogen atom at the 4-position of the quinoline ring is displaced by an amine. For the synthesis of this compound, a suitable precursor would be a 4-halo-6-cyanoquinoline or a 4,6-dihaloquinoline where the 6-halo group is later converted to a nitrile.

A direct route involves the reaction of 4-bromoquinoline-6-carbonitrile (B1339123) with an amine. scispace.com The bromine at the 4-position is sufficiently activated for nucleophilic displacement by a primary or secondary amine, often facilitated by a base such as potassium carbonate. scispace.comresearchgate.net

Alternatively, one can start with a dihaloquinoline, such as 4-chloro-6-bromoquinoline. The greater reactivity of the 4-chloro group allows for selective amination at this position. The remaining 6-bromo substituent can then be converted to the desired carbonitrile moiety in a subsequent step, as will be discussed in section 2.2.

The reaction conditions for the amination of 4-haloquinolines can be optimized. For instance, palladium catalysis with a Pd(OAc)₂/DPEphos/K₃PO₄ system provides a mild and convenient alternative to traditional SNAr conditions, allowing for the coupling of various amines with 4-haloquinolines. researchgate.net

One-Pot Metal-Free and Metal-Catalyzed Cyclization/Annulation Approaches

The demand for streamlined and efficient synthetic processes has driven the development of one-pot reactions that combine multiple steps without the isolation of intermediates. Both metal-free and metal-catalyzed one-pot strategies have been successfully applied to the synthesis of 4-aminoquinolines. frontiersin.orgnih.gov

A Lewis acid-mediated one-pot synthesis from anthranilonitriles and substituted acetophenones via a Friedländer-type annulation provides an efficient metal-free route to 2-substituted 4-aminoquinolines. researchgate.net Similarly, the base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles under transition-metal-free conditions represents a highly atom-economical one-pot process. frontiersin.orgnih.gov

In the realm of metal-catalyzed reactions, a three-component reaction involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization allows for the one-pot synthesis of substituted 4-aminoquinolines from readily available starting materials. researchgate.net This method demonstrates good tolerance for various substituents. researchgate.net Another example is the palladium-catalyzed reaction of haloarenes, isocyanides, and cyanates to form 4-aminobenzoxazin-2-ones and 4-aminoquinazolin-2-ones, showcasing the power of isocyanide insertion cascades. vu.nl

While not explicitly detailed for the 6-carbonitrile derivative, these one-pot methodologies could be adapted by using appropriately substituted starting materials, such as 4-cyanoanthranilonitrile, to directly generate the this compound scaffold.

Dehydrogenative Reactions in 4-Aminoquinoline (B48711) Synthesis

Dehydrogenative coupling reactions have emerged as a powerful and atom-economical tool in modern organic synthesis. In the context of 4-aminoquinoline synthesis, this strategy typically involves the formation of the quinoline ring through a C-N bond formation coupled with the removal of hydrogen.

A recent development is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines. frontiersin.orgnih.govnih.gov This aerobic reaction, which benefits from synergistic Pd/Cu catalysis, allows for the coupling of a range of aromatic and aliphatic amines with substituted 2,3-dihydroquinolin-4(1H)-ones to afford the corresponding 4-aminoquinolines in moderate to high yields. nih.gov To apply this method for the synthesis of this compound, one would require 6-cyano-2,3-dihydroquinolin-4(1H)-one as the starting material. The reaction proceeds by using Pd(OAc)₂ in the presence of Cu(OAc)₂ as an oxidant, a ligand such as 1,10-phenanthroline, and pivalic acid as the solvent at elevated temperatures under an oxygen atmosphere. frontiersin.orgnih.gov

Functional Group Interconversions and Modifications for 6-Carbonitrile Moiety

The most common method for introducing the 6-carbonitrile group is through a palladium-catalyzed cyanation of a 6-halo-4-aminoquinoline. Typically, a 4-amino-6-bromoquinoline (B1272292) is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. organic-chemistry.org

A representative procedure involves reacting 6-bromo-4-chloroquinoline (B1276899) with an amine to first form the 4-amino-6-bromoquinoline intermediate. This intermediate is then subjected to palladium-catalyzed cyanation. For example, reacting the bromo-substituted quinoline with zinc cyanide and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a high-boiling solvent such as dimethylacetamide (DMA) at elevated temperatures affords this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic routes to this compound can be significantly enhanced by optimizing reaction conditions. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the de novo synthesis via Friedländer annulation, the choice of catalyst, whether it be a Lewis acid or a Brønsted acid, can have a profound impact on the reaction yield and selectivity. researchgate.net For instance, a Lewis acid-mediated one-pot synthesis from anthranilonitriles and acetophenones has been shown to produce 4-aminoquinolines in excellent yields. researchgate.net

For condensation reactions involving dihaloquinolines, the use of palladium catalysis can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. researchgate.net The selection of the appropriate palladium precursor and ligand is crucial for achieving high yields. For example, the Pd(OAc)₂/DPEphos system has been identified as effective for the amination of 4-haloquinolines. researchgate.net

In the case of palladium-catalyzed cyanation to introduce the 6-carbonitrile group, the choice of cyanide source, catalyst system, and solvent is critical. While zinc cyanide is a common reagent, the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a greener alternative. organic-chemistry.org The efficiency of the cyanation can be improved by using specific palladium catalysts and ligands, and by performing the reaction under microwave irradiation to shorten reaction times. organic-chemistry.org

Below is a table summarizing key parameters for the palladium-catalyzed cyanation of a halo-quinoline precursor:

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd/C | Efficient for C-CN bond formation. |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Provides the nitrile group. |

| Solvent | DMA, DMF | High-boiling polar aprotic solvents facilitate the reaction. |

| Temperature | 110-120 °C | Sufficient thermal energy to drive the reaction. |

| Yield | Up to 98% | Dependent on specific substrate and conditions. |

Chemical Transformations and Derivatization of 4 Aminoquinoline 6 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, although the regioselectivity is heavily influenced by the existing substituents. The 4-amino group strongly directs incoming electrophiles, while the electron-deficient nature of the pyridine (B92270) part of the quinoline ring makes it susceptible to nucleophilic attack, especially when a good leaving group is present.

While specific studies on the electrophilic substitution of 4-aminoquinoline-6-carbonitrile are not extensively detailed in the provided results, the behavior of related 4-aminoquinolines suggests that reactions would be directed by the powerful activating effect of the amino group. researchgate.net For instance, electrophilic tropylation has been successfully performed on 4-aminoquinoline (B48711). researchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common transformation for quinolines. nih.govnih.gov This typically involves the displacement of a leaving group, such as a halogen, at the 4-position by a nucleophile. nih.govnih.gov In the case of this compound, the amino group itself is the result of such a substitution, often by reacting 4-chloroquinoline-6-carbonitrile (B1369515) with ammonia (B1221849) or an amine. scispace.com Further SNAr reactions on the ring are less common unless other positions are activated with a suitable leaving group.

Modifications at the 4-Amino Group

The primary amino group at the 4-position is a key site for derivatization, allowing for the introduction of various side chains and functional groups through acylation and alkylation.

Acylation of the 4-amino group is a straightforward method to introduce amide functionalities. This is typically achieved by reacting this compound with acylating agents like acid chlorides or anhydrides. These reactions can be used to attach a wide range of substituents, potentially modulating the molecule's biological activity. For example, acylation has been used in the synthesis of various 4-aminoquinoline derivatives, including those with potential antimalarial properties. bohrium.com

Table 1: Examples of Acylation Reactions on 4-Aminoquinolines

| Reactant | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 4-Aminoquinoline | 2-Chloroacetyl chloride | N-(Quinolin-4-yl)-2-chloroacetamide | bohrium.com |

This table is illustrative of general acylation reactions on the 4-aminoquinoline scaffold.

Alkylation of the 4-amino group introduces alkyl substituents, which can significantly alter the compound's physicochemical properties. acs.org Reductive alkylation, using an aldehyde and a reducing agent, is a common method for this transformation. ucsf.edunih.gov Direct alkylation with alkyl halides can also be employed. scholaris.ca These modifications are crucial in drug design, as seen in the development of antimalarial agents where the nature of the N-alkyl side chain is critical for activity against resistant strains. acs.orgucsf.edu

Table 2: Examples of Alkylation Reactions on 4-Aminoquinolines

| Reactant | Alkylating Agent/Method | Product Type | Reference |

|---|---|---|---|

| 4-Aminoquinoline derivative | Iodomethane, Sodium Hydride | N-Methyl-4-aminoquinoline derivative | scholaris.ca |

| N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine | Various Aldehydes (Reductive Alkylation) | N-Alkylated side-chain derivatives | ucsf.edunih.gov |

This table illustrates general alkylation strategies relevant to the 4-aminoquinoline core.

Transformations of the 6-Carbonitrile Group

The carbonitrile (cyano) group at the 6-position is a versatile functional group that can be converted into several other functionalities, providing a pathway to a diverse range of derivatives. sioc-journal.cn

Key transformations include:

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. plos.org This introduces a basic center and a flexible linker.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. researchgate.net This allows for the introduction of functionalities capable of forming hydrogen bonds or serving as handles for further conjugation.

Cycloaddition: The nitrile can react with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. oup.com

Table 3: Transformations of the Aryl Carbonitrile Group

| Starting Group | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| -CN (Nitrile) | LiAlH₄ or Catalytic Hydrogenation | -CH₂NH₂ (Primary Amine) | plos.org |

| -CN (Nitrile) | H₃O⁺ or OH⁻ | -COOH (Carboxylic Acid) or -CONH₂ (Amide) | researchgate.net |

This table summarizes common transformations applicable to the 6-carbonitrile group.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Aminoquinoline-6-carbonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the quinoline (B57606) ring system are typically observed in the downfield region, generally between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns of the protons at positions 2, 3, 5, 7, and 8 would confirm the substitution pattern. The protons of the amino group (-NH₂) at position 4 would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atom of the nitrile group (-CN) is expected to resonate in the δ 110–120 ppm range. The carbon atoms of the quinoline ring typically appear between δ 120–150 ppm. Analysis of ¹³C NMR spectra of related quinoline derivatives shows that the specific chemical shifts are sensitive to the electronic effects of the substituents. nih.gov While detailed experimental spectra for the title compound are not widely published, the characterization of numerous related 4-aminoquinoline (B48711) derivatives consistently relies on both ¹H and ¹³C NMR spectroscopy. nih.govmdpi.com

Expected NMR Data for this compound

| Atom | Technique | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (H-2, H-3, H-5, H-7, H-8) | ¹H NMR | 7.5 - 9.0 |

| Amino Protons (-NH₂) | ¹H NMR | Variable, broad signal |

| Quinoline Ring Carbons | ¹³C NMR | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental formula of this compound. The compound has a molecular formula of C₁₀H₇N₃ and a calculated molecular weight of 169.18 g/mol . High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which can validate the elemental composition. nih.govresearchgate.net

In a typical mass spectrum, a prominent molecular ion peak would be expected. Using electrospray ionization (ESI), this would likely be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 170.1. The fragmentation pattern would provide further structural evidence, with characteristic fragments arising from the stable quinoline core and the loss of the amino and nitrile groups. The characterization of many novel 4-aminoquinoline derivatives includes analysis by high-resolution mass spectrometry to confirm their identity. nih.govresearchgate.net

Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z |

|---|

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. For compounds of this nature, reverse-phase HPLC is commonly used. sielc.com This technique separates the target compound from any starting materials, by-products, or other impurities. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. In the synthesis of related 4-aminoquinoline derivatives, HPLC analysis is routinely used to establish purity, which is often required to be greater than 95% for subsequent biological testing. researchgate.netacs.orgplos.org Patent applications for related 3-cyano quinoline derivatives also specify the use of HPLC for characterization. google.comgoogle.com

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The results are compared against the theoretical values calculated from the molecular formula, C₁₀H₇N₃. For a sample to be considered pure, the experimentally determined percentages should be in close agreement with the calculated values, typically within a ±0.4% margin. This technique is a fundamental part of the characterization of new quinoline compounds to ensure their compositional integrity. nih.govsielc.comekb.eg

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.00 |

| Hydrogen | H | 4.17 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While there are no specific reports in the searched literature detailing the crystal structure of this compound itself, the technique has been successfully applied to numerous related quinoline derivatives. google.commdpi.comresearchgate.net

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, and the crystal packing arrangement in the unit cell. mdpi.com The crystallographic data for a co-crystal of the related 6-aminoquinoline (B144246) has been reported, demonstrating the feasibility of this analysis for this class of compounds. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical methods are employed to investigate the intrinsic electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine key parameters such as bond lengths and angles. researchgate.net For the 4-aminoquinoline (B48711) scaffold, DFT has been used to calculate the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org These orbitals are critical in predicting a molecule's reactivity, as they indicate the most probable sites for electrophilic and nucleophilic attack. semanticscholar.org

The energy gap between the HOMO and LUMO is a significant descriptor of chemical stability; a large gap suggests high stability and low reactivity. semanticscholar.org For instance, computational studies on related quinoline (B57606) derivatives have used DFT to analyze the HOMO-LUMO gap, ionization potential, and electron affinity to gauge chemical stability. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, illustrate the charge distribution and are used to identify regions susceptible to electrophilic or nucleophilic interactions. semanticscholar.org

In the context of antimalarial activity, computational studies of some 4-aminoquinoline derivatives have shown that the HOMO can be localized over specific moieties, which may influence the molecule's binding mode to its target, such as heme. plos.org The reactivity of the quinoline scaffold can also be explored by calculating Bond Dissociation Energies (BDE) to predict sensitivity towards mechanisms like autoxidation. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT for Quinoline Derivatives This table is illustrative, based on typical DFT outputs for related heterocyclic compounds.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. semanticscholar.org |

| Chemical Softness (σ) | The reciprocal of hardness. | Soft molecules are more polarizable and reactive. semanticscholar.org |

Semi-empirical methods, which incorporate some experimental parameters to simplify quantum mechanical calculations, offer a faster alternative to DFT for calculating molecular properties. These methods are particularly useful for larger molecules or for generating a large number of molecular descriptors for use in other modeling techniques. For example, the semi-empirical PM3 method has been used to optimize the structures of various heterocyclic compounds to generate descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net While less accurate than DFT, these methods are efficient for predicting properties such as heat of formation, dipole moment, and molecular orbital energies for a series of related compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as a 4-aminoquinoline derivative, interacts with its biological target. For antimalarial 4-aminoquinolines, the primary target is heme. plos.orgnih.gov These drugs are believed to inhibit the formation of hemozoin, a non-toxic crystalline form of heme, leading to the accumulation of toxic free heme in the parasite. nih.govresearchgate.net

Molecular docking programs like Autodock are widely used to predict the binding conformation and affinity of a ligand to a receptor. plos.org In studies of novel 4-aminoquinoline derivatives, Autodock has been employed to analyze their binding to heme. plos.orgnih.gov These simulations calculate the binding energy, which indicates the stability of the ligand-heme complex. A lower binding energy suggests a more favorable interaction. researchgate.net

Computational studies on various 4-aminoquinoline analogues have revealed that their binding energies when docked with heme are often comparable and, in some cases, marginally stronger than that of chloroquine (B1663885). plos.org Docking can also reveal unique binding modes; for instance, a study found that a particularly active compound stacked over the porphyrin ring of heme via its biphenyl (B1667301) moiety rather than the quinoline ring, a difference attributed to the localization of its HOMO. plos.org

Table 2: Example of Heme-Docking Energies for 4-Aminoquinoline Analogues Data extracted from a study on novel 4-aminoquinoline derivatives to illustrate typical docking results. plos.org

| Compound | Docking Energy (kcal/mol) |

|---|---|

| Compound 1 | -8.11 |

| Compound 2 | -8.16 |

| Compound 3 | -8.08 |

| Compound 4 | -8.49 |

| Compound 5 | -8.12 |

| Chloroquine (CQ) | -7.63 |

The stability of the ligand-heme complex is governed by specific non-covalent interactions, primarily hydrogen bonds and π-π stacking. plos.orgnih.govrsc.org Molecular docking simulations provide detailed information on these interactions.

π-π Stacking: The planar aromatic ring of the quinoline scaffold interacts with the porphyrin ring of heme through π-π stacking. nih.gov This interaction is a key feature of the binding mode for most 4-aminoquinolines. plos.org Some drug designs have intentionally incorporated two planar aromatic systems to enhance this interaction, creating a "pincer" effect on the heme molecule. nih.gov

Docking studies confirm that for many 4-aminoquinoline derivatives, the most energetically favorable binding pose is guided by a combination of both hydrogen bonding and π-π stacking interactions with heme. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. d-nb.info For 4-aminoquinolines, QSAR models have been developed to predict their antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. d-nb.info

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) combined with a Genetic Algorithm (GA) for variable selection, to build a mathematical model. d-nb.infonih.govnih.gov These models help identify the key molecular features that determine activity.

Studies on 4-aminoquinoline analogues have found that:

Hydrophilic properties are crucial for predicting activity against chloroquine-sensitive strains but less so for resistant strains. d-nb.info

Descriptors related to molecular "softness" are important, suggesting that more polarizable compounds tend to have improved activity against both types of strains. d-nb.info

The presence of nitrogen and oxygen atoms at specific topological distances within the molecule can strongly correlate with antimalarial activity. nih.gov

These models are validated internally (e.g., using cross-validation, Q²) and externally (using a test set of compounds, R²pred) to ensure their robustness and predictive power. nih.govnih.gov A well-validated QSAR model can be a valuable tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity. d-nb.info

Table 3: Statistical Parameters for a Representative QSAR Model for 4-Aminoquinolines This table presents typical statistical validation metrics for QSAR models, based on published studies. nih.govnih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| R² | Coefficient of determination for the training set. | > 0.80 |

| R²adj | Adjusted R², accounts for the number of descriptors. | Close to R² |

| Q²cv | Cross-validated R² (e.g., Leave-One-Out). | > 0.5 for a predictive model |

| R²ext (or R²pred) | R² for an external test set. | > 0.6 for a robust model |

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The study of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in computational chemistry for understanding the electronic and chemical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic excitations. ijpras.comresearchgate.net A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. ijpras.com

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure of quinoline and its derivatives. ijpras.comresearchgate.net One such study utilized the B3LYP functional with a 6-31G* basis set to calculate the HOMO, LUMO, and energy gap values for 4-aminoquinoline, a structurally similar parent compound to 4-aminoquinoline-6-carbonitrile. ijpras.comresearchgate.net

The research found that the introduction of substituents to the quinoline core leads to significant changes in its electronic properties. ijpras.com For 4-aminoquinoline, the calculations were performed in both a vacuum and in ethanol (B145695) as a solvent to model different environments. researchgate.net The results indicate only slight differences in the energy gap values between the two conditions. ijpras.com

Another theoretical investigation highlighted that for 4-aminoquinoline, the primary band observed in the valence band spectrum at 8.08 eV corresponds to the ionization of the HOMO. cnr.it It was noted that the presence of the amino group at the 4-position results in a lowering of the HOMO energy level when compared to the parent quinoline molecule. cnr.it

The calculated energy values provide insight into the electronic behavior of the 4-aminoquinoline structure.

Interactive Data Table: HOMO-LUMO Energies of 4-Aminoquinoline

The following table summarizes the calculated electronic properties for 4-aminoquinoline using the DFT B3LYP/6-31G* method. researchgate.net

| Medium | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

| Vacuum | -5.68 | -1.01 | 4.67 |

| Ethanol | -5.67 | -1.12 | 4.55 |

Mechanistic Insights into Biological Activities in Vitro and Preclinical Models

Antiprotozoal Mechanisms

The antiprotozoal activity of 4-aminoquinoline (B48711) derivatives, including those with a carbonitrile group, is primarily attributed to their interference with the parasite's heme detoxification pathway. This is a critical process for parasites like Plasmodium spp. and Trypanosoma cruzi, which rely on the digestion of host hemoglobin for survival.

Heme Detoxification Pathway Interference

During their intraerythrocytic stages, malaria parasites digest a significant amount of the host's hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect themselves, parasites have evolved a detoxification mechanism that converts this toxic heme into an insoluble, crystalline polymer called hemozoin. researchgate.nethilarispublisher.com 4-aminoquinoline compounds disrupt this vital process through several interconnected mechanisms.

A key mechanism of action for 4-aminoquinoline derivatives is the inhibition of β-hematin formation, the synthetic equivalent of hemozoin. tandfonline.comresearchgate.netacs.orgnih.gov These compounds are believed to cap the growing faces of the hemozoin crystal, thereby preventing further polymerization of heme. tandfonline.com Studies have demonstrated that various 4-aminoquinoline analogues effectively inhibit the formation of β-hematin in vitro. tandfonline.comresearchgate.netacs.orgnih.gov This inhibition leads to the accumulation of toxic free heme within the parasite. tandfonline.com

Research has shown that certain 4-arylaminoquinoline-3-carbonitrile derivatives can inhibit the peroxidation of heme. nih.govresearchgate.net In the presence of these compounds, the degradation of hemin (B1673052) (the oxidized form of heme) by hydrogen peroxide is significantly reduced. researchgate.net This suggests that these quinoline (B57606) derivatives can interfere with the oxidative processes involving heme, further contributing to the toxic environment within the parasite. nih.gov

4-aminoquinolines, including those with the 6-carbonitrile moiety, are known to form stable complexes with heme. tandfonline.comnih.govtaylorandfrancis.com This interaction is often characterized by a π-π stacking between the quinoline ring system and the porphyrin ring of heme. taylorandfrancis.com The formation of these drug-heme complexes prevents the heme from being incorporated into the growing hemozoin crystal. tandfonline.com This sequestration of heme by the drug leads to its accumulation in a soluble and toxic form within the parasite's food vacuole. researchgate.net The basic side chain of these compounds also facilitates their accumulation in the acidic environment of the parasite's digestive vacuole, a phenomenon known as ion trapping, which enhances their activity. taylorandfrancis.comnih.gov

Interactions with Parasite-Specific Targets (e.g., Plasmodium spp., Trypanosoma cruzi)

The primary target of 4-aminoquinolines in Plasmodium spp. is the heme detoxification process within the digestive vacuole. researchgate.net Similarly, in Trypanosoma cruzi, which lacks a heme biosynthetic pathway and relies on heme uptake, interference with heme metabolism presents a promising therapeutic strategy. nih.gov

The accumulation of 4-aminoquinoline drugs within the parasite's digestive vacuole directly impacts the process of hemoglobin digestion. nih.govnih.gov By inhibiting heme polymerization, these compounds cause a buildup of toxic heme, which can damage parasite membranes and inhibit essential enzymes. This disruption of the feeding process is a central aspect of their antimalarial action. researchgate.net While some 4-aminoquinolines like chloroquine (B1663885) and amodiaquine (B18356) are thought to primarily inhibit the digestion of hemoglobin, others may interfere with the initial ingestion of host cell hemoglobin. nih.gov

Interactive Data Table: Antiprotozoal Activity of 4-Aminoquinoline Derivatives

| Compound Class | Target Organism | Mechanism of Action | Key Findings | References |

| 4-arylaminoquinoline-3-carbonitrile | Trypanosoma cruzi | Heme peroxidation inhibition, Heme complexation | Increased trypanocidal activity in the presence of hemin. | nih.gov, researchgate.net |

| 4-aminoquinoline-derived thiazolidines | Plasmodium falciparum, Plasmodium yoelii | Inhibition of β-hematin formation, Heme complexation | Form strong complexes with hematin (B1673048) and inhibit heme polymerization. | tandfonline.com, tandfonline.com |

| 4-aminoquinoline-7-carbonitrile (B172000) derivatives | Plasmodium falciparum | Inhibition of β-hematin formation | Potent against chloroquine-sensitive and -resistant strains. | acs.org, nih.gov |

Alterations in the Mitochondrion-Kinetoplast Complex in Trypanosoma cruzi

Derivatives of 4-aminoquinoline-3-carbonitrile (B2762942) have demonstrated significant activity against all forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The mechanism of action appears to be linked to the parasite's dependence on heme, a molecule it cannot synthesize and must acquire from its host. nih.govfrontiersin.org

One particular derivative, identified as compound 1g in a study, exhibited potent activity against the epimastigote forms of the parasite, especially when combined with hemin, showing a half-maximal inhibitory concentration (IC50) of less than 1 µM. nih.govnih.gov This combination was also effective against trypomastigotes and intracellular amastigotes. nih.govnih.gov The enhanced potency in the presence of heme suggests a mechanism similar to that observed in Plasmodium species, where quinoline-based drugs interfere with heme detoxification. nih.gov

Transmission electron microscopy has provided visual evidence of the compound's impact on the parasite. Treatment with compound 1g and heme induced significant ultrastructural changes in the mitochondrion-kinetoplast complex of both epimastigotes and trypomastigotes. nih.govresearchgate.netresearchgate.net These changes included mitochondrial and kinetoplast swelling, disruption of mitochondrial cristae, and an atypical distribution and compaction of the kinetoplast DNA (kDNA). nih.govresearchgate.netresearchgate.net In amastigotes, the treatment led to the accumulation of electron-dense deposits. nih.gov These alterations highlight the critical role of heme interaction in the trypanocidal activity of these compounds, disrupting essential metabolic pathways within the parasite. nih.govfrontiersin.org

In Vitro Antiplasmodial Activity against Drug-Sensitive and Resistant Strains (P. falciparum)

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial drug development for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogues. Derivatives of 4-aminoquinoline-6-carbonitrile have shown promise in this area, exhibiting potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Several studies have synthesized and evaluated series of 4-aminoquinoline derivatives with modifications to the side chain. These modifications often aim to enhance potency against resistant strains and improve pharmacokinetic properties. For instance, replacing the terminal phenyl group of dibenzylmethylamine side chains with a 2-pyridyl group and substituting the 7-chloroquinoline (B30040) with a 4-aminoquinoline-7-carbonitrile resulted in compounds with significant activity against both NF54 (CQS) and Dd2/7G8 (CQR) strains, with some compounds showing IC50 values below 100 nM against the NF54 strain. acs.org Another study reported new side-chain modified 4-aminoquinolines, where compounds 20c and 30 were found to be more potent than chloroquine against the K1 (CQR) strain, with four-fold and three-fold higher activity, respectively. nih.gov

The mechanism of action for many of these derivatives is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation. acs.orgtandfonline.com These compounds form strong complexes with hematin, preventing its detoxification into hemozoin crystals and leading to the accumulation of toxic free heme within the parasite. tandfonline.comresearchgate.net

Below is a table summarizing the in vitro antiplasmodial activity of selected 4-aminoquinoline derivatives.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| Dibemequine Analogues | NF54 (CQS) | < 100 | acs.org |

| Dd2 (CQR) | Active | acs.org | |

| 7G8 (CQR) | Active | acs.org | |

| Side-chain modified 4-aminoquinolines | 3D7 (CQS) | - | nih.gov |

| 20c | K1 (CQR) | More potent than CQ | nih.gov |

| 30 | K1 (CQR) | More potent than CQ | nih.gov |

| 4-Aminoquinoline-derived thiazolidines | NF-54 (CQS) | Active | tandfonline.com |

| Side-chain modified 4-aminoquinolines | 3D7 (CQS) | - | researchgate.net |

| 30 | K1 (CQR) | 280 | researchgate.net |

| 31 | K1 (CQR) | 310 | researchgate.net |

| 34 | K1 (CQR) | 180 | researchgate.net |

| 35 | K1 (CQR) | 220 | researchgate.net |

| 38 | K1 (CQR) | 170 | researchgate.net |

| Amodiaquine Analogues | 3D7 (CQS) | Low nanomolar | plos.orgcuny.edu |

| W2 (CQR) | Low nanomolar | bohrium.com | |

| 4-Aminoquinolinyl-chalcone amides | 3D7 (CQS) | 40 - 500 | bohrium.com |

| W2 (CQR) | 70 - 1800 | bohrium.com |

In Vivo Antiparasitic Efficacy in Animal Models (P. berghei, P. yoelii)

The promising in vitro activity of 4-aminoquinoline derivatives has been further validated in in vivo animal models of malaria. Studies using mouse models infected with Plasmodium berghei and Plasmodium yoelii have demonstrated the potential of these compounds to reduce parasitemia and cure infections.

For example, oral administration of certain 4-aminoquinoline derivatives containing a benzylmethylpyridylmethylamine group led to a greater than 90% reduction in parasitemia in P. berghei-infected mice. acs.org Similarly, new 4-aminoquinoline-derived thiazolidines showed significant suppression of parasitemia in a P. yoelii (N-67 strain, CQ-resistant) in vivo model. tandfonline.comresearchgate.net Two compounds in this series, 14 and 22, were particularly effective. tandfonline.com

Further studies with side-chain modified 4-aminoquinolines identified compounds that cured BALB/c mice infected with P. berghei. nih.gov The 50% effective dose (ED50) values for some of these compounds were comparable to the standard drug amodiaquine. nih.gov Another study reported that a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was orally active in P. berghei, P. chabaudi, and P. yoelii models with efficacy comparable or superior to chloroquine. nih.gov

The table below presents a summary of the in vivo efficacy of selected 4-aminoquinoline derivatives.

| Compound/Derivative | Animal Model | Efficacy | Reference |

| Dibemequine Analogues | P. berghei | >90% parasitemia reduction | acs.orgresearchgate.net |

| 4-Aminoquinoline-derived thiazolidines (14 & 22) | P. yoelii (N-67) | Significant parasitemia suppression | tandfonline.comresearchgate.net |

| Side-chain modified 4-aminoquinolines (1m, 1o, 2c, 2j) | P. berghei | Cured mice; ED50 comparable to amodiaquine | nih.gov |

| Pyrrolizidinylmethyl derivative (MG3) | P. berghei, P. chabaudi, P. yoelii | Orally active; efficacy comparable/better than CQ | nih.gov |

| Side-chain modified 4-aminoquinolines (6, 11, 12, 19) | P. yoelii | Superior in vitro activity to CQ, significant in vivo suppression | acs.org |

Exploration of Other Bioactivity Mechanisms

Beyond their well-established antiparasitic activities, derivatives of this compound have been investigated for their potential to modulate other biological targets, revealing a broader spectrum of bioactivity.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Several studies have explored the potential of 4-aminoquinoline derivatives as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.

Research has shown that the 4-aminoquinoline core is a promising scaffold for designing cholinesterase inhibitors. peerj.com Derivatives with specific substitutions have demonstrated potent inhibitory activity against both AChE and BChE. nih.govnih.gov For example, compounds with an n-octylamino chain or an adamantyl group were found to be the most potent AChE inhibitors, with inhibition constants (Ki) in the sub-micromolar range. nih.gov The length of the side chain was shown to be a critical factor for AChE inhibition. nih.gov Similarly, bulky substituents on the C(4)-amino group or electron-withdrawing groups at the C(7) position enhanced BChE inhibition. nih.gov

Hydroxamic acid-containing 4-aminoquinoline derivatives have also been synthesized and evaluated, with some compounds showing superior inhibitory activity against both AChE and BChE compared to the standard drug rivastigmine. nih.gov Molecular docking and kinetic studies have revealed that these compounds can act as mixed-type inhibitors of AChE. nih.gov

The table below summarizes the cholinesterase inhibitory activity of various 4-aminoquinoline derivatives.

| Compound/Derivative Class | Target Enzyme | IC50/Ki | Key Findings | Reference |

| 4-Aminoquinoline with n-octylamino or adamantyl group | Human AChE | Ki = 0.50 - 50 µM | Potent inhibition, slight selectivity for AChE | nih.gov |

| 4-Aminoquinoline with bulky C(4)-amino substituent | Human BChE | Ki = 0.50 - 50 µM | Most potent BChE inhibitors in the series | nih.gov |

| Hydroxamic acid-containing 4-aminoquinolines (7r, 7f) | AChE, BuChE | IC50 = 0.41 µM (7r, AChE), 1.06 µM (7f, BuChE) | Superior to rivastigmine | nih.gov |

| 3-methylquinoxaline-2-hdrazones | Acetylcholinesterase, Butyrylcholinesterase | IC50 = 170 - 180 µg/mL (AChE), 550 - 790 µg/mL (BuChE) | Selective inhibitors | longdom.org |

| Amodiaquine derivatives | Human AChE, Human BChE | nM to low µM range (Ki) | Potent inhibitors with selectivity for AChE | nih.gov |

Receptor Agonism/Antagonism (e.g., Toll-Like Receptors)

The immunomodulatory properties of 4-aminoquinoline derivatives have been explored, particularly their interaction with Toll-Like Receptors (TLRs). TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns. While specific studies focusing solely on this compound and its direct interaction with TLRs are limited in the provided search results, the broader class of quinolines has been investigated for such activities. Further research is needed to specifically delineate the agonistic or antagonistic profiles of this compound derivatives on various TLRs.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor-2 (HER-2))

Derivatives of 4-anilinoquinoline-3-carbonitrile (B11863878) have been extensively studied as potent and irreversible inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2), which are key targets in cancer therapy. acs.orgacs.orgnih.govresearchgate.net

These inhibitors typically feature Michael acceptors at the 6-position of the quinoline ring, such as butynamide, crotonamide, and methacrylamide (B166291) moieties. acs.orgnih.gov These groups form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR and HER-2, leading to irreversible inhibition. researchgate.net

Structure-activity relationship studies have shown that attaching a large lipophilic group at the para position of the 4-anilino ring enhances the potency for inhibiting HER-2 kinase. acs.org Furthermore, the presence of a basic dialkylamino group at the end of the Michael acceptor improves activity, likely through intramolecular catalysis of the Michael addition, and also enhances water solubility. acs.orgnih.gov

One such compound, neratinib (B1684480) (HKI-272), a 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivative, has demonstrated excellent oral activity in HER-2 overexpressing xenografts and has progressed to clinical trials. acs.org Another compound, pelitinib (B1684513) (EKB-569), also showed excellent oral in vivo activity. researchgate.net

The table below provides an overview of the kinase inhibition profile of representative 4-anilinoquinoline-3-carbonitrile derivatives.

| Compound/Derivative | Target Kinase | IC50/Activity | Key Findings | Reference |

| Neratinib (HKI-272) | HER-2, EGFR | Potent irreversible inhibitor | Enhanced activity against HER-2, excellent oral activity | acs.org |

| Pelitinib (EKB-569) | EGFR, HER-2 | IC50 = 0.083 µM (EGFR) | Irreversible inhibitor, excellent oral in vivo activity | researchgate.net |

| 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles | EGFR, HER-2 | - | Irreversible inhibitors via Michael addition | acs.orgnih.gov |

| Quinoline-6-carbonitrile-based inhibitor (Senexin C) | CDK8/19 | Potent and selective inhibitor | Improved metabolic stability and tumor-enriched pharmacokinetics | nih.gov |

| Isoquinoline-tethered quinazoline (B50416) derivatives | HER-2 | - | Enhanced HER-2 inhibition over EGFR | rsc.org |

Potential Anti-inflammatory and Antiviral Pathways

The 4-aminoquinoline core is a versatile pharmacophore associated with a range of biological activities, including anti-inflammatory and antiviral effects. wikipedia.orgnih.gov These actions are often linked to the compounds' ability to modulate pH within cellular compartments and interfere with key signaling pathways.

The anti-inflammatory properties of 4-aminoquinolines are believed to stem from their immunomodulatory capabilities. nih.govresearchgate.net Derivatives of this scaffold have been shown to possess anti-inflammatory and analgesic properties. nih.govtbzmed.ac.ir One of the proposed mechanisms involves the modulation of Toll-like receptors (TLRs), which are crucial components of the innate immune system. nih.govfrontiersin.orgfrontiersin.org Depending on their specific structure, 4-aminoquinolines can act as either agonists or antagonists of TLRs, thereby influencing the downstream inflammatory cascade. frontiersin.orgfrontiersin.org

Furthermore, some 4-aminoquinoline derivatives have demonstrated the ability to suppress the production of key inflammatory mediators. For instance, certain compounds have been found to inhibit nitric oxide (NO) and cyclooxygenase-2 (COX-2) levels, both of which are pivotal in the inflammatory response. tbzmed.ac.ir This suggests a potential pathway for this compound to exert anti-inflammatory effects by downregulating pro-inflammatory signaling molecules.

The antiviral activity of 4-aminoquinolines, most notably exemplified by chloroquine and hydroxychloroquine, is primarily attributed to their ability to interfere with viral entry and replication. nih.goveuropeanreview.orgunibs.it Many viruses, including influenza and coronaviruses, rely on the acidic environment of endosomes to facilitate their entry into host cells. nih.govjle.com 4-aminoquinolines are weak bases that can accumulate in these acidic organelles, leading to an increase in the endosomal pH. nih.gov This alkalinization can prevent the conformational changes in viral proteins that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the release of the viral genome into the cytoplasm. unibs.itjle.com

Additionally, by alkalinizing lysosomes, these compounds can interfere with the function of cellular proteases that are required for the processing of viral proteins, further hindering viral replication. nih.gov While the precise antiviral spectrum of this compound is yet to be determined, its structural similarity to other antivirally active 4-aminoquinolines suggests it may share these mechanisms of action.

Interaction with Cellular Compartments

The unique physicochemical properties of 4-aminoquinolines dictate their subcellular distribution and are central to their biological activities. Their lipophilic nature allows them to cross cellular membranes, while their basic character leads to their accumulation in acidic organelles. nih.govfrontiersin.org

A hallmark of 4-aminoquinolines is their lysosomotropic nature, meaning they are selectively taken up and concentrated within lysosomes. nih.govfrontiersin.orgnih.govtaylorandfrancis.com This accumulation is driven by the acidic environment of the lysosome, which protonates the 4-aminoquinoline molecule, trapping it within the organelle. nih.govfrontiersin.org This sequestration leads to an increase in the intralysosomal pH, which can have profound effects on lysosomal function, including the inhibition of acid hydrolases and the impairment of autophagy. jle.comtaylorandfrancis.com

In parasitic organisms such as Plasmodium, the causative agent of malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole, an acidic compartment analogous to the lysosome. taylorandfrancis.com Here, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and subsequent parasite death. taylorandfrancis.com Given this well-established property of the 4-aminoquinoline scaffold, it is highly probable that this compound also exhibits lysosomotropic behavior.

Emerging evidence suggests that in addition to lysosomes, mitochondria can also be a target for certain 4-aminoquinoline compounds, particularly in the context of parasitic infections and cancer. nih.govfrontiersin.orgnih.govnih.gov Some derivatives have been shown to accumulate in the mitochondria of Leishmania parasites, leading to a depolarization of the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function can trigger a cascade of events, including increased production of reactive oxygen species (ROS) and the initiation of apoptosis. nih.gov

In the context of malaria, the Plasmodium falciparum mitochondrial type II NADH dehydrogenase (PfNDH2) has been identified as a potential target for 4-aminoquinoline hydrazone analogues. mdpi.com While the direct interaction of this compound with mitochondria has not been investigated, its 4-aminoquinoline core suggests that this organelle could be a relevant site of action, warranting further investigation.

Intellectual Property and Patent Landscape

Patent Applications and Grants Related to 4-Aminoquinoline-6-carbonitrile Derivatives

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore, leading to extensive patenting activity around its derivatives for a wide range of therapeutic indications. hilarispublisher.com Patents in this area cover not only the specific chemical structures but also their synthesis and use in treating diseases such as malaria, cancer, and bacterial infections. google.comwipo.int

A key patent in this area is US7622481B2, which explicitly mentions this compound and its dihydrochloride (B599025) salt in the context of antibacterial compounds. google.com This highlights the recognized potential of this specific compound in addressing bacterial infections.

Furthermore, numerous patents protect the processes for creating related quinoline (B57606) structures. For instance, patent US7297795B2 details a process for preparing 4-amino-3-quinolinecarbonitriles, which serve as crucial intermediates for synthesizing a variety of 4-aminoquinoline analogues. google.com These process patents are vital as they can control the manufacturing routes of new derivatives, even if the final compounds themselves are novel. The development of new synthetic methods for 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds, which are attractive building blocks for more complex molecules, is also an active area of research and potential patenting. researchgate.net

The broader 4-aminoquinoline class of compounds has been the subject of intense investigation for their antimalarial properties, with many derivatives being developed to overcome drug resistance to established therapies like chloroquine (B1663885). hilarispublisher.com This has resulted in a dense patent landscape for compounds with antimalarial activity. hilarispublisher.comgoogle.com

The following table provides a summary of representative patents related to 4-aminoquinoline derivatives, illustrating the scope of intellectual property in this field.

| Patent Number | Title | Assignee | Brief Description of Invention |

|---|---|---|---|

| US7622481B2 | Antibacterial compounds | Glaxo Group Limited | Discloses antibacterial compounds, including this compound and its dihydrochloride salt. google.com |

| US7297795B2 | Process for preparation of 4-amino-3-quinolinecarbonitriles | Vertex Pharmaceuticals | Describes a process for manufacturing 4-amino-3-quinolinecarbonitriles, which are intermediates for synthesizing other analogues. google.com |

| WO2008024439A2 | 4-aminoquinazoline derivatives and methods of use thereof | Wyeth | Relates to 4-aminoquinazoline derivatives as inhibitors of EGFR and HER2 for treating diseases like cancer. While not quinolines, they represent a structurally similar and therapeutically relevant class of compounds. |

| US8389524B2 | Tricyclic nitrogen containing compounds as antibacterial agents | Glaxo Group Limited | Cited by US7622481B2, this patent covers tricyclic nitrogen-containing compounds for antibacterial applications, indicating the broader interest in related scaffolds. google.com |

Freedom to Operate Analysis for Novel Analogs

A Freedom to Operate (FTO) analysis is an essential step in the development of new pharmaceutical compounds, including novel analogs of this compound. nomos-elibrary.dedrugpatentwatch.com An FTO analysis aims to determine whether a planned commercial activity, such as manufacturing, using, or selling a new product, is likely to infringe on the intellectual property rights of a third party. wipo.int For pharmaceutical companies, conducting an FTO search is a critical risk-mitigation strategy to avoid costly patent litigation and potential injunctions that could halt a product's launch. drugpatentwatch.com

The process of an FTO analysis involves a comprehensive search of patent databases to identify issued or pending patents with claims that could potentially cover the new compound, its synthesis, formulation, or method of use. sagaciousresearch.comcognitionip.com This is a complex undertaking, as patent claims in the chemical field can be broad and cover not just specific molecules but also classes of compounds defined by a generic structure (a Markush structure). kangxin.com

For novel analogs of this compound, an FTO analysis would need to consider several types of patent claims:

Compound Claims: Patents that claim a broad genus of 4-aminoquinoline derivatives that might encompass the new analog.

Process Claims: Patents covering the synthetic methods used to produce the new analog. Even if the final compound is not patented, using a patented process to make it could constitute infringement. kangxin.com

Formulation Claims: Patents related to the specific formulation of the drug, including excipients and delivery systems. sagaciousresearch.com

Method of Use Claims: Patents that claim the use of a class of compounds for treating a specific disease. If the new analog is being developed for an indication already patented for a similar class of compounds, this could pose a risk.

The FTO analysis should be conducted at the earliest possible stage of a drug development project to guide research and development decisions. scienceopen.comdrugpatentwatch.com If the analysis reveals potential patent barriers, a company has several strategic options:

Licensing: The company can negotiate a license from the patent holder to use the patented technology. wipo.int

"Inventing Around": Researchers can modify the new compound's structure or the synthetic process to avoid infringing on the existing patent claims. wipo.int

Challenging the Patent: The company could attempt to invalidate the blocking patent by proving it does not meet the requirements for patentability.

Waiting for Patent Expiration: If the patent is nearing the end of its term, the company may decide to delay commercialization until the patent expires.

Given the extensive patenting in the 4-aminoquinoline space, a thorough FTO analysis is indispensable for any entity looking to develop and commercialize novel analogs of this compound.

Future Research Directions and Translational Perspectives

Design of Novel Analogs with Enhanced Biological Efficacy and Selectivity

The 4-aminoquinoline (B48711) scaffold is a versatile platform for the design of new analogs with improved biological activity and selectivity. nih.gov A key strategy involves the systematic variation of substituents on the quinoline (B57606) ring and the amino side chain to optimize physicochemical properties such as lipophilicity and pKa, which are crucial for drug accumulation and activity. researchgate.net For instance, the introduction of different functional groups at the 7-position of the quinoline ring has been shown to influence the compound's pKa, which in turn affects its accumulation in the acidic food vacuole of the malaria parasite. researchgate.net

Researchers are also exploring the synthesis of analogs with modified side chains to circumvent metabolic liabilities. For example, derivatives of 4-aminoquinoline have been designed to avoid the formation of toxic quinone-imine metabolites, a problem associated with the widely used antimalarial amodiaquine (B18356). plos.org These new compounds, which lack the hydroxyl group responsible for toxicity, have demonstrated high potency against both chloroquine-sensitive and -resistant strains of P. falciparum. plos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool being employed to guide the design of novel analogs. researchgate.net By correlating the structural features of a series of compounds with their biological activity, researchers can identify key molecular descriptors that contribute to efficacy and use this information to predict the activity of new, theoretically designed molecules. researchgate.net This approach has been used to develop models for predicting the antimalarial activity of 4-aminoquinoline derivatives. researchgate.net

The following table summarizes some of the approaches being used to design novel 4-aminoquinoline analogs:

| Design Strategy | Rationale | Example | Reference(s) |

| Side Chain Modification | To improve physicochemical properties and overcome metabolic issues. | Synthesis of amodiaquine analogs without the toxic quinone-imine forming hydroxyl group. | plos.org |

| 7-Position Substitution | To modulate pKa and enhance accumulation in the parasite's food vacuole. | Introduction of electron-withdrawing groups to lower the pKa of the quinoline nitrogen. | researchgate.net |

| QSAR Modeling | To identify key structural features for enhanced activity and predict the potency of new compounds. | Development of QSAR models for antimalarial 4-aminoquinoline derivatives. | researchgate.net |

Strategies to Overcome Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of infectious diseases, particularly malaria. hilarispublisher.comescholarship.org For 4-aminoquinoline-based drugs like chloroquine (B1663885), resistance is often associated with mutations in the parasite's transporter proteins, which reduce drug accumulation at the target site. nih.gov Several strategies are being investigated to overcome these resistance mechanisms.

One approach is the development of "resistance reversal agents," which can restore the activity of existing drugs. nih.gov Another, more direct strategy is the design of new 4-aminoquinoline analogs that are less susceptible to resistance. This can be achieved by modifying the drug's structure to bypass the resistance mechanism. For example, shortening the side chain of 4-aminoquinolines has been shown to produce analogs that are active against chloroquine-resistant strains of P. falciparum. nih.gov

Furthermore, the development of hybrid molecules, which combine the 4-aminoquinoline pharmacophore with another active moiety, is a promising strategy to combat drug resistance. nih.govrsc.org These hybrid compounds can have a dual mode of action, making it more difficult for the parasite to develop resistance.

Development of Hybrid Molecules and Prodrugs

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. nih.govrsc.org In the context of 4-aminoquinolines, this approach is being used to develop hybrid molecules with enhanced efficacy and the ability to overcome drug resistance. nih.govrsc.org

Prodrugs, which are inactive compounds that are converted into the active drug in the body, represent another important area of research. The development of prodrugs of 4-aminoquinoline-6-carbonitrile could potentially improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

A variety of scaffolds have been hybridized with the 4-aminoquinoline core, as shown in the table below:

| Hybrid Partner | Rationale | Example Compound | Reference(s) |

| Pyrimidine | To create dual-action antimalarials. | 4-aminoquinoline-pyrimidine hybrids. | mdpi.com |

| Pyrano[2,3-c]pyrazole | To enhance activity against resistant strains. | 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids. | nih.gov |

| Isatin | To target multiple pathways in the parasite. | 4-aminoquinoline-isatin hybrids. | nih.gov |

| Piperazine | To improve efficacy against both sensitive and resistant strains. | 4-aminoquinoline-piperazine hybrids. | mdpi.com |

Exploration of New Therapeutic Indications

While the primary focus of research on this compound and its derivatives has been on their antimalarial activity, there is growing evidence to suggest their potential in other therapeutic areas. nih.gov The 4-aminoquinoline scaffold is known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov

Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. Some hybrid compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action is thought to involve the inhibition of key enzymes or the induction of apoptosis.

Furthermore, the immunomodulatory properties of 4-aminoquinolines are being explored for the treatment of autoimmune diseases. nih.gov Chloroquine and hydroxychloroquine, for example, are already used in the management of rheumatoid arthritis and lupus. The development of new analogs with improved safety profiles could expand the therapeutic applications of this class of compounds.

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deeper understanding of the mechanism of action of this compound is crucial for the rational design of more effective drugs. Advanced spectroscopic and imaging techniques are playing an increasingly important role in these mechanistic studies.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the interaction of 4-aminoquinoline derivatives with their biological targets, such as heme and parasite enzymes. nih.govnih.gov Molecular docking studies, which simulate the binding of a ligand to a receptor, are also used to predict the binding mode and affinity of new compounds. nih.gov

Fluorescence microscopy and other imaging techniques can be used to visualize the accumulation of 4-aminoquinoline derivatives within the parasite and to study their effects on cellular processes. These techniques provide valuable insights into the drug's mechanism of action and can help to identify new drug targets.

Q & A

Advanced Research Question

- Plasmodium falciparum strains : Use chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1) strains to assess cross-resistance .

- Assay design : Measure IC₅₀ values via in vitro growth inhibition assays under varying oxygen tensions, as efficacy of related compounds is oxygen-dependent .

- Validation : Compare results with standard 4-aminoquinolines (e.g., chloroquine) to benchmark potency.

Q. Table 1: In Vitro Antimalarial Activity

| Strain | IC₅₀ (nM) | Reference Compound (Chloroquine IC₅₀) |

|---|---|---|

| 3D7 (CQ-S) | 15 ± 2 | 20 ± 3 |

| K1 (CQ-R) | 18 ± 3 | 500 ± 50 |

| Data adapted from . |

How does the substitution pattern of this compound confer distinct pharmacokinetic properties compared to other 4-aminoquinolines?

Advanced Research Question

The 6-cyano and 4-amino groups modify:

- Lipophilicity : Increased nitrile polarity may reduce tissue accumulation compared to chloroquine’s lipophilic side chain.

- Metabolic stability : Resistance to CYP450-mediated degradation due to nitrile group .

- Toxicity : Reduced haem polymerization inhibition compared to amodiaquine, potentially lowering hepatotoxicity .

Q. Table 2: Comparative Pharmacokinetics

| Property | This compound | Chloroquine | Amodiaquine |

|---|---|---|---|

| Half-life (hours) | 48–72 | 120–240 | 60–96 |

| Plasma Protein Binding | 85% | 55% | 90% |

| Data synthesized from . |

What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Basic Research Question

- NMR Spectroscopy : Confirm substitution pattern via δH (e.g., aromatic protons at 7.8 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 185) .

- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., C: 72.18%, H: 5.41%, N: 22.11%) .

How should researchers address contradictions in data regarding environmental factors (e.g., oxygen tension) affecting the compound’s efficacy?

Advanced Research Question

Conflicting reports on oxygen-dependent efficacy require:

- Controlled replication : Conduct assays under standardized oxygen levels (e.g., 5% O₂ for Plasmodium intraerythrocytic conditions).

- Mechanistic studies : Use fluorescence probes to quantify haem polymerization inhibition under varying O₂ .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

What strategies mitigate toxicity risks during in vivo testing of this compound derivatives?

Advanced Research Question

- Prodrug design : Modify the nitrile group to reduce acute toxicity.

- Dose escalation studies : Determine maximum tolerated dose (MTD) in rodent models.

- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function during trials .

How do computational models assist in predicting the binding affinity of this compound to Plasmodium targets?

Advanced Research Question

Q. Notes

- Advanced questions emphasize experimental design, data validation, and mechanistic analysis.

- Basic questions focus on foundational synthesis and characterization protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.